molecular formula C9H9BrFN B11879224 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11879224
M. Wt: 230.08 g/mol
InChI Key: FUKRLJAFYSPKFV-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a fused benzene and cyclopentane ring system. The compound is substituted with bromine at position 7 and fluorine at position 4 (Figure 1). This scaffold is structurally related to psychoactive agents like indatraline, which modulate monoamine transporters (e.g., dopamine, serotonin) .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2

InChI Key

FUKRLJAFYSPKFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)Br)F

Origin of Product

United States

Biological Activity

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, on the indene framework contributes to its distinct chemical reactivity and biological profiles. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C9H8BrFN, with a melting point ranging from 135°C to 137°C. Its solid state at room temperature indicates stability under standard conditions, making it suitable for various applications in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multiple steps that may include halogenation and amination reactions. The optimization of these reactions can enhance yield and purity, often employing modern techniques such as continuous flow reactors.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

CompoundCell LineIC50 (µM)
7-Bromo-4-fluoro-2,3-dihydro-1H-indeneHeLa (cervical adenocarcinoma)1.7
7-Bromo-4-fluoro-2,3-dihydro-1H-indeneA375 (malignant melanoma)0.87
7-Bromo-4-fluoro-2,3-dihydro-1H-indeneHCT116 (colon carcinoma)0.55

These findings suggest a promising avenue for further research into the compound's potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the halogen substituents may enhance binding affinity to various molecular targets involved in cell proliferation and apoptosis pathways. This interaction could lead to the inhibition of key signaling pathways in cancer cells.

Case Studies

A notable study explored the interactions of halogenated indenes with cellular targets. In vitro assays demonstrated that compounds with similar structures to 7-bromo-4-fluoro-2,3-dihydro-1H-indene exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating potent biological activity .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-fluoro-2,3-dihydro-1H-indene is utilized as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its halogen substituents enhance lipophilicity and receptor binding profiles, making it suitable for neuropharmacological applications.

Anticancer Research

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The following table summarizes its anticancer efficacy against various cell lines:

CompoundCell LineIC50 (µM)
7-Bromo-4-fluoro-2,3-dihydro-1H-indeneHeLa (cervical adenocarcinoma)1.7
7-Bromo-4-fluoro-2,3-dihydro-1H-indeneA375 (malignant melanoma)0.87
7-Bromo-4-fluoro-2,3-dihydro-1H-indeneHCT116 (colon carcinoma)0.55

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and apoptosis.

Organic Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including halogenation and amination processes.

Case Studies

A notable study investigated the interactions of halogenated indenes with cellular targets. In vitro assays demonstrated that compounds with similar structures exhibited potent biological activity, particularly in inhibiting cyclin-dependent kinases (CDKs). The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating their effectiveness in cancer treatment.

Another research effort focused on the compound's potential neuropharmacological effects, suggesting that it may influence neurotransmitter systems and could be developed into therapeutic agents for neurological disorders.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Positional isomers and halogen variations significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine Br (C7), F (C4) ~244.08 (estimated) Potential CNS activity; enhanced stability due to halogens
(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Br (C5), F (C4) 270.37 Chiral derivative; possible stereoselective binding to targets
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine Br (C5), F (C7) 230.08 Altered halogen positioning may affect receptor affinity
4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Br (C4), no F 229.53 Bromine at C4 increases steric bulk compared to fluorine
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride F (C5), no Br 191.65 Fluorine’s electron-withdrawal enhances metabolic stability

Key Observations :

  • Positional Isomerism: Bromine at C7 (target compound) vs. C5 () alters steric and electronic profiles.
  • Halogen Synergy : The combination of bromine and fluorine in the target compound may synergize to enhance lipophilicity (bromine) and metabolic resistance (fluorine), a strategy seen in optimized drug candidates .
  • Chirality : Enantiomers like (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride demonstrate the importance of stereochemistry in biological activity, as seen in rasagiline derivatives (MAO-B inhibitors) .

Q & A

Basic: What are the established synthetic routes for 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves bromination and fluorination of indanone precursors. A common approach is the bromination of 4-fluoro-2,3-dihydro-1H-inden-1-amine using bromine or N-bromosuccinimide (NBS) under radical conditions . Alternative routes may involve halogen-exchange reactions with fluorinating agents like DAST (diethylaminosulfur trifluoride). Reaction conditions (e.g., solvent polarity, temperature, and catalyst presence) critically affect regioselectivity and yield. For instance, polar aprotic solvents (e.g., DMF) enhance bromine activation, while elevated temperatures (80–100°C) improve reaction rates but may increase side products like di-brominated derivatives .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., deshielded protons adjacent to bromine/fluorine). 19^19F NMR confirms fluorination .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 244.0 for C9_9H10_{10}BrFN).
  • HPLC-PDA : Assesses purity (>95% typically required for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What preliminary biological screening approaches are used to evaluate its bioactivity?

Initial screening involves in vitro assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced: How can synthetic protocols be optimized to address low yields of the target compound?

Low yields often stem from competing side reactions (e.g., over-bromination). Optimization strategies include:

  • Stepwise Halogenation : Separate bromination and fluorination steps to control regiochemistry .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl3_3) to direct bromine electrophilicity .
  • Purification Techniques : Flash chromatography with gradient elution (hexane:EtOAc 8:1 to 4:1) isolates the mono-brominated product .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50​ values across studies)?

Contradictions may arise from assay variability or impurity interference. Mitigation involves:

  • Standardized Assay Conditions : Replicate studies under identical parameters (e.g., cell passage number, serum concentration) .
  • Metabolite Profiling : LC-MS to rule out degradation products during assays .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., serotonin receptors) .
  • QSAR Modeling : Correlates substituent electronegativity (Br/F) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force fields) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues with improved potency?

SAR insights include:

  • Halogen Positioning : Bromine at C7 enhances steric bulk for hydrophobic pockets; fluorine at C4 improves metabolic stability .
  • Amine Modifications : N-methylation reduces polarity, enhancing blood-brain barrier penetration .
  • Ring Saturation : The 2,3-dihydro moiety restricts conformational flexibility, favoring target selectivity .

Advanced: What methodological challenges arise in assessing the compound’s stability and solubility in physiological conditions?

  • Stability : Susceptibility to dehalogenation in aqueous buffers (pH 7.4) requires stability-indicating HPLC methods .
  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates co-solvents (DMSO ≤1%) or nanoformulation (liposomal encapsulation) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify major degradation products via LC-MS .

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